molecular formula C12H18N4 B11784295 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine

Katalognummer: B11784295
Molekulargewicht: 218.30 g/mol
InChI-Schlüssel: JYUJLBGXOCTSEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, a pyrimidine ring, and a cyclopropyl group. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for the development of new therapeutic agents.

Vorbereitungsmethoden

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability.

Analyse Chemischer Reaktionen

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and acidic or basic conditions for substitution reactions. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Wissenschaftliche Forschungsanwendungen

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions between small molecules and biological targets.

    Medicine: It has potential as a lead compound in drug discovery, particularly for developing treatments for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into the active sites of these targets, while the pyrimidine ring and cyclopropyl group contribute to binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied .

Vergleich Mit ähnlichen Verbindungen

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine can be compared to other compounds with similar structures, such as pyrrolidine derivatives and pyrimidine-containing molecules. Similar compounds include:

The uniqueness of this compound lies in its combination of the pyrrolidine ring, pyrimidine ring, and cyclopropyl group, which together confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H18N4

Molekulargewicht

218.30 g/mol

IUPAC-Name

1-(6-cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine

InChI

InChI=1S/C12H18N4/c1-8-14-11(9-2-3-9)6-12(15-8)16-5-4-10(13)7-16/h6,9-10H,2-5,7,13H2,1H3

InChI-Schlüssel

JYUJLBGXOCTSEG-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC(=N1)N2CCC(C2)N)C3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.